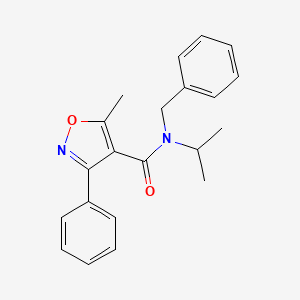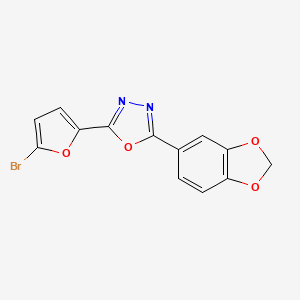![molecular formula C12H13BrN2O B5690646 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole, also known as BIM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Aplicaciones Científicas De Investigación
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of GSK-3 inhibition in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can effectively inhibit GSK-3 activity in the brain, leading to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease.
Another area of research where 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has shown promise is in the field of cancer research. GSK-3 is known to play a role in the regulation of cell proliferation and apoptosis, and its inhibition by 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to induce apoptosis in cancer cells. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Mecanismo De Acción
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole works by binding to the ATP-binding site of GSK-3, thereby inhibiting its activity. GSK-3 is a serine/threonine kinase that is involved in many cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can modulate these processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and specificity for GSK-3 inhibition. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. Another area of research is the study of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a diagnostic tool for diseases such as Alzheimer's disease is an area of ongoing research.
Métodos De Síntesis
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can be synthesized using a straightforward method involving the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction yields 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLXMVZMVHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008181 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)

![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![2-[4-(methylsulfonyl)phenyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5690619.png)
![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)

![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)